N,N',N'',N''',N''''-Pentaacetylchitopentaose
Overview
Description
Synthesis Analysis
The synthesis of N,N',N'',N''',N''''-Pentaacetylchitopentaose involves the acetylation of chitooligosaccharides, which are derived from chitin. A notable synthesis approach is the concise synthesis of 4-methylumbelliferyl-penta-N-acetylchitopentaoside, a related compound, which demonstrates the feasibility of obtaining peracetylated chitooligosaccharides through the treatment of partially N-acetylated chitooligosaccharides with acetic anhydride and sodium acetate. This method provides a pathway to synthesize N,N',N'',N''',N''''-Pentaacetylchitopentaose by isolating peracetylated chitopentaoside from a mixture of peracetylated chitooligosaccharides (Huang, 2009).
Molecular Structure Analysis
The molecular structure of N,N',N'',N''',N''''-Pentaacetylchitopentaose, like its synthesis analogues, is characterized by the presence of acetyl groups attached to the nitrogen atoms of the glucosamine units. This modification significantly alters the physical and chemical properties of the molecule compared to its unmodified counterpart, chitopentaose. The structure is key to its interaction with biological molecules, such as enzymes, where it can act as an inhibitor or a structural mimic of natural substrates.
Chemical Reactions and Properties
N,N',N'',N''',N''''-Pentaacetylchitopentaose can undergo various chemical reactions typical of acetylated oligosaccharides, including deacetylation under certain conditions to yield chitopentaose or further chemical modifications to attach fluorescent or other functional groups, enhancing its utility in biochemical assays (Huang, 2009).
Scientific Research Applications
Synthesis and Inhibition Effects on Chitinase
N,N',N'',N''',N''''-Pentaacetylchitopentaose has been synthesized and investigated for its inhibition effects on chitinase. The synthesis involved a sequence of chemical reactions leading to the target compound, which demonstrated significant stability and inhibition potency against chitinase (Huang, 2009).
Plant Gene Expression Responses
In plant biology, N-acetylchitooligosaccharides, closely related to N,N',N'',N''',N''''-Pentaacetylchitopentaose, have been studied for their impact on gene expression in rice. They act as potent elicitors, inducing defense reactions and affecting the expression of numerous genes, including those related to signal transduction (Akimoto-Tomiyama et al., 2003).
Nitrogen Utilization Efficiency in Crops
Research on nitrogen utilization in crops like oats has implications for the application of compounds like N,N',N'',N''',N''''-Pentaacetylchitopentaose. The physiological efficiency of nitrogen in these plants could be influenced by such compounds, affecting growth and yield (Isfan, 1993).
Antibiotic Biosynthesis
N,N',N'',N''',N''''-Pentaacetylchitopentaose and similar compounds are relevant in the context of antibiotic biosynthesis, as demonstrated by the isolation and analysis of genes like isopenicillin N synthetase from various microorganisms. These studies contribute to our understanding of antibiotic production pathways (Samson et al., 1985).
properties
IUPAC Name |
N-[(3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H67N5O26/c1-11(51)41-21-28(58)32(17(7-47)63-36(21)62)68-38-23(43-13(3)53)30(60)34(19(9-49)65-38)70-40-25(45-15(5)55)31(61)35(20(10-50)67-40)71-39-24(44-14(4)54)29(59)33(18(8-48)66-39)69-37-22(42-12(2)52)27(57)26(56)16(6-46)64-37/h16-40,46-50,56-62H,6-10H2,1-5H3,(H,41,51)(H,42,52)(H,43,53)(H,44,54)(H,45,55)/t16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36?,37+,38+,39+,40+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZBKTWJIYTYFBH-YSJWDAEMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)NC(=O)C)O)NC(=O)C)O)NC(=O)C)O)NC(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)NC(=O)C)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)NC(=O)C)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)NC(=O)C)O[C@@H]5[C@H](OC([C@@H]([C@H]5O)NC(=O)C)O)CO)CO)CO)CO)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H67N5O26 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1034.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N',N'',N''',N''''-Pentaacetylchitopentaose |
Citations
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